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Dimethyl trisulfide

Cat. No.: B1209414
CAS No.: 3658-80-8
M. Wt: 126.3 g/mol
InChI Key: YWHLKYXPLRWGSE-UHFFFAOYSA-N
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Description

Historical Context of Organosulfur Compound Investigation

The study of organosulfur compounds dates back centuries, with early human cultures utilizing plants rich in these compounds, such as garlic, for various purposes, including medicinal applications nsf.gov. The investigation into the volatile components responsible for the distinct aromas and flavors of foods has been a significant area of chemical research. Over time, analytical techniques have advanced, allowing for the identification and characterization of increasingly complex sulfur-containing molecules. Compounds like dimethyl sulfide (B99878) (DMS), dimethyl disulfide (DMDS), and dimethyl trisulfide (DMTS) have been subjects of measurement and study in diverse environmental and biological matrices, reflecting their widespread presence and impact copernicus.org. The historical trajectory of organosulfur compound research highlights a progression from empirical observation to detailed chemical analysis and understanding of their roles in natural processes and human applications.

Significance of Polysulfides in Chemical and Biological Systems

Polysulfides, characterized by the general formula RSSnSR where n ≥ 1, represent a class of sulfane sulfur compounds that have attracted considerable research interest. Their significance stems from their relationship with hydrogen sulfide (H2S) and hydropersulfides (RSSH), which are recognized as crucial regulators in biological redox processes nsf.govnih.gov. Chemically, polysulfides exhibit a rich reactivity, capable of acting as both reductants and oxidants, and are involved in various chemical transformations, including applications in fuel oil processing and green chemistry initiatives nih.govresearchgate.net.

In biological systems, polysulfides are increasingly understood as key signaling molecules. They participate in cellular signal transduction, redox biology, and cytoprotective mechanisms nsf.govnih.govnih.govresearchgate.net. Their formation can be linked to the reaction of H2S with reactive oxygen species, and they are implicated in regulating inflammation and cellular functions nsf.govresearchgate.net. This compound, as a specific organic trisulfide, exemplifies the broader class of polysulfides and their multifaceted roles in both chemical and biological contexts.

Current Research Landscape of this compound

This compound (DMTS) is a subject of ongoing research across various scientific disciplines, from food chemistry and environmental science to potential biomedical applications. Its distinctive properties, including its potent odor and chemical reactivity, make it a compound of significant interest.

Occurrence and Detection: DMTS is a naturally occurring compound found in a wide array of sources. It is a key volatile component in many Allium species, such as garlic, onions, and leeks, as well as in cruciferous vegetables like broccoli and cabbage wikipedia.orghmdb.cacore.ac.ukresearchgate.netresearchgate.netresearchgate.netmdpi.com. Beyond plant sources, DMTS has been identified in fermented foods like Limburger cheese and in beverages such as aged beer and stale Japanese sake, often contributing to their characteristic aromas or off-flavors wikipedia.orghmdb.caresearchgate.net. Furthermore, DMTS is recognized as a product of bacterial decomposition, including the early stages of human decomposition, and is known to attract blowflies wikipedia.orghmdb.ca. Its presence has also been noted in fungating cancer wounds and human feces, where it contributes to malodors wikipedia.orghmdb.ca. Environmental research has detected DMTS in freshwater lakes, particularly in waters affected by algal blooms or decaying organic matter, where it can be associated with foul odors mdpi.compublish.csiro.au. Analytical methodologies, such as headspace solid-phase microextraction coupled with gas chromatography and flame photometric detection (HS-SPME-GC-FPD), are employed for its sensitive detection and quantification in various matrices mdpi.com.

Chemical Properties and Synthesis: this compound (CH3SSSCH3) is the simplest organic trisulfide wikipedia.orgebi.ac.uk. It is characterized as a flammable liquid with a strong, foul odor that is detectable at extremely low concentrations, as low as one part per trillion wikipedia.orghmdb.caebi.ac.uk. Synthetically, DMTS can be produced through reactions involving methanethiol (B179389), sulfur dichloride, or hydrogen sulfide in the presence of copper catalysts wikipedia.org.

Research Findings and Applications: Current research highlights DMTS's involvement in several key areas:

Aroma and Flavor Chemistry: DMTS is recognized as a significant contributor to the aroma profiles of cooked Brassicaceous vegetables and is implicated in the unpalatable aroma of aged alcoholic beverages wikipedia.orgresearchgate.netresearchgate.net. Its presence is often used as an indicator of food quality and can contribute to off-flavors in certain food products researchgate.net.

Biomedical Research: Notably, DMTS has emerged as a promising agent in biomedical research, particularly as a novel cyanide countermeasure researchgate.netglpbio.com. Studies have demonstrated its superior in vitro sulfur donor reactivity and in vivo antidotal efficacy compared to traditional treatments like thiosulfate, primarily through its ability to convert cyanide to thiocyanate (B1210189) core.ac.ukresearchgate.net.

Environmental Chemistry: In environmental contexts, DMTS's role in water quality, particularly its contribution to odor issues in aquatic systems, is an area of study mdpi.compublish.csiro.au. Research has also investigated its reactivity with environmental pollutants like cyanide, examining its degradation pathways under various conditions publish.csiro.au.

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical FormulaC2H6S3 wikipedia.orgfoodb.ca
Molar Mass126.26 g/mol wikipedia.orgglpbio.comnih.gov
AppearanceFlammable liquid wikipedia.orghmdb.caebi.ac.uk
OdorFoul odor wikipedia.orghmdb.caebi.ac.uk
Detection Threshold~1 part per trillion wikipedia.orghmdb.caebi.ac.uk
Boiling Point170 °C (at 1 atm); 65–68 °C (at 25 Torr) wikipedia.org
Melting Point-68.05 °C wikipedia.org
Density1.1978 g/cm³ wikipedia.org
SolubilityVery slightly soluble in water; soluble in alcohols, propylene (B89431) glycol, and oils nih.gov
LogP1.94 foodb.canih.gov
Refractive Index1.595–1.605 nih.gov

Natural Occurrence of this compound

Source CategorySpecific ExamplesSources
Allium Species Garlic, Onion, Leek, Chinese Chives wikipedia.orghmdb.caresearchgate.netresearchgate.netresearchgate.netmdpi.com
Brassicaceous Vegetables Broccoli, Cabbage, Cauliflower wikipedia.orghmdb.cacore.ac.ukresearchgate.netresearchgate.net
Fungi Phallus impudicus (common stinkhorn) wikipedia.orghmdb.ca
Fermented/Aged Foods Limburger cheese, Aged beer, Stale Japanese sake wikipedia.orghmdb.caresearchgate.net
Biological Processes Product of bacterial decomposition, Early stages of human decomposition, Fungating cancer wounds, Human feces wikipedia.orghmdb.ca
Environmental Freshwater lakes (associated with algal blooms/decay) mdpi.compublish.csiro.au
Plants Helicodiceros muscivorus (dead-horse arum) wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6S3 B1209414 Dimethyl trisulfide CAS No. 3658-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(methyltrisulfanyl)methane
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InChI

InChI=1S/C2H6S3/c1-3-5-4-2/h1-2H3
Source PubChem
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InChI Key

YWHLKYXPLRWGSE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CSSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S3
Source PubChem
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DSSTOX Substance ID

DTXSID9063118
Record name Trisulfide, dimethyl
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Molecular Weight

126.3 g/mol
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Physical Description

Liquid, pale yellow liquid with powerful odour
Record name Dimethyl trisulfide
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Record name Dimethyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/
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Solubility

very slightly soluble in water; soluble in alcohols, propylene glycol and oils
Record name Dimethyl trisulfide
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Density

1.195-1.210
Record name Dimethyl trisulfide
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CAS No.

3658-80-8
Record name Dimethyl trisulfide
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Record name Dimethyl trisulfide
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Record name Dimethyl trisulfide
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Record name Trisulfide, dimethyl
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Record name Trisulfide, dimethyl
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Record name Dimethyl trisulphide
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Record name DIMETHYL TRISULFIDE
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Record name Dimethyl trisulfide
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Melting Point

-85 °C
Record name Dimethyl trisulfide
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Synthesis Methodologies and Advanced Chemical Reactions of Dimethyl Trisulfide

Chemical Synthesis Pathways

The synthesis of dimethyl trisulfide can be achieved through several chemical routes, leveraging different sulfur-transfer reagents and reaction strategies.

Synthesis from Methanethiol (B179389) and Sulfur Dichloride

2 CH₃SH + SCl₂ → CH₃SSSCH₃ + 2 HCl

This pathway is a fundamental approach to forming the S-S-S chain characteristic of trisulfides.

Preparation via Organophosphorus Intermediates

While direct synthesis routes are common, organophosphorus compounds have also been employed as reagents or precursors in the broader synthesis of trisulfides, which can be adapted or serve as inspiration for this compound preparation. Specifically, reagents derived from organophosphorus chemistry, such as bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl) disulfide and related compounds, have been utilized in the formation of symmetrical and unsymmetrical trisulfides under mild conditions nih.govorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org. These organophosphorus compounds act as sulfur-transfer agents, facilitating the construction of the S-S-S bond. The precise role of "intermediates" in the context of DMTS synthesis via organophosphorus chemistry often refers to the reactive species generated from these reagents during the coupling process.

Novel S-S Coupling Approaches for Trisulfide Formation

Beyond traditional methods, several novel approaches focus on efficient S-S bond coupling for trisulfide formation. These include:

Sulfur Transfer Reagents: Reagents like N,N'-thiobisphthalimide (TBPI) have been employed for the preparation of trisulfides, including symmetrical and unsymmetrical types, by reacting with thiols in various solvent systems google.com.

Disulfide Precursors: Methods utilizing specific disulfide precursors, such as 9-fluorenylmethyl (Fm) disulfides, allow for the generation of reactive persulfide intermediates that can be coupled to form trisulfides under mild conditions nih.govorganic-chemistry.org.

Organosulfur Reagents: The use of S-substituted sulphenylthiosulphates in conjunction with thiourea (B124793) has been demonstrated as an effective strategy for the divergent synthesis of unsymmetrical trisulfides, reacting with various alkyl electrophiles researchgate.net.

Reductive Coupling: Nickel-catalyzed reductive coupling strategies involving alkyl bromides and symmetrical tetrasulfides have been developed for the synthesis of unsymmetrical disulfides, with trisulfide intermediates being generated regioselectively in some cases goettingen-research-online.de.

These advanced methods aim to improve yields, broaden substrate scope, and achieve synthesis under milder, more controlled conditions.

Considerations for Symmetrical and Unsymmetrical Trisulfide Synthesis

The synthesis of trisulfides presents different challenges depending on whether a symmetrical (R-S-S-S-R) or unsymmetrical (R-S-S-S-R', where R ≠ R') product is desired. Symmetrical trisulfides are generally more straightforward to synthesize, often achievable through direct reaction of thiols with sulfur dichloride or via sulfur-transfer reagents that can couple two identical thiol-derived fragments nih.govorganic-chemistry.orgwikipedia.org.

In contrast, the preparation of unsymmetrical trisulfides remains a more significant synthetic challenge. Methods for unsymmetrical trisulfide synthesis often involve sequential coupling strategies, such as the controlled reaction of a thiol with a thiol sulfenyl chloride, or the use of specialized reagents that allow for the stepwise introduction of different sulfur-containing groups nih.govorganic-chemistry.orggoogle.com. The development of efficient and selective methods for unsymmetrical trisulfide synthesis is an ongoing area of research.

Reactivity and Degradation Mechanisms

This compound exhibits specific reactivity patterns, particularly concerning its stability and decomposition pathways.

Thermal Decomposition Pathways

This compound is known to undergo decomposition upon heating. When heated to approximately 80 °C, DMTS slowly decomposes, yielding a mixture of dimethyl disulfide, other trisulfides, and potentially dimethyl tetrasulfides wikipedia.org. The reactivity of DMTS is attributed to the relatively weak sulfur-sulfur bonds within its structure, with the S-S bond dissociation energy estimated to be around 45 kcal/mol wikipedia.org.

Furthermore, DMTS can be susceptible to disproportionation reactions, particularly when exposed to light or elevated temperatures, although it is considered relatively stable when stored in hermetically sealed vials at reduced temperatures tdl.org. The precise mechanisms and product distributions of DMTS decomposition can be complex, involving radical pathways and rearrangements, analogous to the thermal decomposition of other organic polysulfides.

Advanced Analytical Methodologies for Dimethyl Trisulfide Quantification and Characterization

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate DMTS from complex mixtures, enabling its precise measurement. Various chromatographic methods, often coupled with powerful detectors, have been developed and optimized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Samples

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of volatile compounds like DMTS in biological samples. scientificlabs.ienih.gov This method combines the separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. In a typical GC-MS analysis of DMTS, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for definitive identification and quantification of DMTS. nih.gov

A study focusing on the stability of a DMTS formulation utilized a GC-MS assay to measure its concentration over time and identify any degradation products. The chromatographic separation was achieved on an Agilent HP-5MS column with a specific temperature program. The mass spectrometer parameters were set with a source temperature of 230 °C and a quadrupole temperature of 150 °C, scanning a mass range of 45–400 m/z. The ion at m/z 126 was used for the quantification of DMTS. nih.gov Furthermore, GC-MS methods have been developed for detecting DMTS in both blood and brain tissue, which are essential for pharmacokinetic studies. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for extracting volatile and semi-volatile compounds from liquid or solid samples. nih.gov When combined with GC-MS, it offers a sensitive and efficient method for DMTS analysis. In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds, including DMTS, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. jaas.ac.cn The fiber is subsequently transferred to the GC injector, where the adsorbed analytes are thermally desorbed and analyzed by GC-MS. nih.gov

The selection of the SPME fiber is a critical parameter. For the analysis of volatile sulfur compounds, including DMTS, a carboxen/polydimethylsiloxane (B3030410) (CAR/PDMS) fiber is often chosen due to its high capacity for extracting small, volatile molecules. jaas.ac.cn Optimization of extraction parameters such as time and temperature is crucial for achieving high sensitivity. nih.gov This technique has been successfully applied to analyze DMTS in various matrices, including Chinese chive, where DMTS was identified as a major aroma-active compound. nih.gov In another application, HS-SPME-GC-MS was used to analyze volatile organic sulfur compounds in the aroma of black and white truffles. acs.org

Stir Bar Sorptive Extraction (SBSE)-GC-MS for Blood Analysis

Stir bar sorptive extraction (SBSE) is another powerful sample preparation technique that offers high enrichment of organic solutes from aqueous samples like blood. researchgate.netnih.gov SBSE utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS). researchgate.netnih.gov The stir bar is placed in the sample and stirred for a specific period, during which analytes partition into the PDMS coating. researchgate.net After extraction, the stir bar is removed, dried, and thermally desorbed in a unit connected to a GC-MS system. researchgate.netnih.gov

A validated SBSE-GC-MS method has been developed for the determination of DMTS in rabbit whole blood. researchgate.netnih.gov In this method, blood samples were first subjected to acid denaturation. DMTS was then extracted using a PDMS-coated stir bar, followed by thermal desorption and GC-MS analysis. researchgate.netnih.gov This method demonstrated excellent sensitivity, with a limit of detection (LOD) of 0.06 μM and a dynamic range from 0.5 to 100 μM. researchgate.netnih.govsdstate.edu The precision of the method was below 10% relative standard deviation, and the accuracy was within 15% of the nominal concentration. researchgate.netnih.gov

Table 1: Performance of SBSE-GC-MS Method for DMTS in Rabbit Blood

ParameterValue
Limit of Detection (LOD) 0.06 μM
Dynamic Range 0.5 - 100 μM
Precision (RSD) < 10%
Accuracy Within 15%

High Performance Liquid Chromatography (HPLC) and HPLC-MS/MS for Polar Derivatives

While GC-based methods are ideal for the direct analysis of volatile DMTS, high-performance liquid chromatography (HPLC) is better suited for the analysis of its less volatile, more polar derivatives or when DMTS is part of a complex mixture where derivatization is advantageous. nih.govnih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. nih.gov

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govresearchgate.net This technique allows for the selective detection and quantification of analytes even at very low concentrations in complex biological matrices. nih.gov The development of an HPLC-UV method for the detection of DMTS from blood has been reported, highlighting the challenges of sample stability, as recoveries were found to be lower from fresh blood compared to aged blood. nih.gov For the analysis of polar compounds, which can be challenging to retain on traditional reversed-phase columns, specialized columns like porous graphitic carbon (PGC) can be employed. lcms.cz

The analysis of polar derivatives of compounds using HPLC-MS/MS often involves atmospheric pressure ionization techniques such as electrospray ionization (ESI). nih.gov The choice of mobile phase additives is critical and must be volatile, with organic acids like formic or acetic acid being common choices. nih.gov

Flame Photometric Detection (FPD) in Environmental Analysis

In environmental analysis, particularly for air and water samples, gas chromatography with a flame photometric detector (GC-FPD) is a widely used and robust technique for the selective detection of sulfur-containing compounds like DMTS. epa.govnih.gov The FPD operates by burning the compounds eluting from the GC column in a hydrogen-rich flame. Sulfur compounds produce a characteristic chemiluminescence at specific wavelengths (around 394 nm), which is detected by a photomultiplier tube. epa.gov

This method is highly specific for sulfur and provides good sensitivity. mdpi.com It has been applied to determine total reduced sulfur (TRS) compounds, including dimethyl sulfide (B99878) and dimethyl disulfide, from industrial sources. epa.gov A method for the simultaneous measurement of several volatile sulfur compounds, including DMTS, in freshwater lakes has been developed using HS-SPME coupled with GC-FPD. mdpi.com This method achieved low detection limits, with the LOD for DMTS being 5.0 ng/L. mdpi.com Another study utilized GC-pulsed flame photometric detection (PFPD) for the analysis of volatile sulfur compounds in milk, where DMTS was identified as a key contributor to the sulfurous off-flavor in UHT milk. oregonstate.edu

Table 2: Detection Limits of Volatile Sulfur Compounds by HS-SPME-GC-FPD in Freshwater

CompoundLimit of Detection (ng/L)
Dimethyl Sulfide (DMS) 29
Dimethyl Disulfide (DMDS) 1.2
Dimethyl Trisulfide (DMTS) 5.0

Spectroscopic and Other Characterization Techniques

Beyond chromatographic methods, various spectroscopic techniques are employed to characterize DMTS and its interactions. Spectroscopic methods provide valuable information about the molecular structure, bonding, and dynamics of DMTS.

Understanding the interaction of DMTS with proteins, such as serum albumin, is crucial for assessing its bioavailability. digitellinc.com UV-Vis spectroscopy can be used to quantify the binding of DMTS to albumin. By keeping the albumin concentration constant and varying the DMTS concentration, the spectral changes associated with binding can be isolated and analyzed to determine the binding affinity. digitellinc.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing DMTS. Proton NMR (¹H NMR) can be used to identify and distinguish DMTS from its disproportionation products, such as dimethyl disulfide (DMDS) and dimethyl tetrasulfide (DM4S), based on their distinct chemical shifts. tdl.org For instance, the chemical shift for DMTS is observed at approximately 2.55 ppm. tdl.org

Theoretical spectroscopic characterization using highly correlated ab initio methods can provide very accurate rotational and torsional parameters for DMTS, aiding in the interpretation of experimental spectroscopic data. aip.org Additionally, techniques like differential scanning calorimetry and Fourier transform infrared spectroscopy have been used to characterize the inclusion complex of dimethyl sulfide with β-cyclodextrin, which is a related sulfur compound. nih.gov

Mass Spectrometry for Structural Elucidation of Oxidation Products

Mass spectrometry (MS) is a powerful tool for elucidating the structure of unknown compounds by analyzing the mass-to-charge ratio of their ions and fragment ions. The oxidation of this compound can lead to various products, and MS is critical for identifying their structures.

Oxidation of DMTS with reagents like meta-chloroperoxybenzoic acid (mCPBA) results in the formation of the corresponding S-monoxide, CH₃S(O)SSCH₃. wikipedia.org The study of the oxidation of related organosulfur compounds, such as dimethyl sulfide (DMS) and dimethyl disulfide (DMDS), provides insights into the potential oxidation pathways of DMTS. The oxidation of DMS, for instance, can lead to products like sulfuric acid (H₂SO₄) and methane (B114726) sulfonic acid (MSA). pnas.org Chamber experiments studying the OH oxidation of DMDS have shown that it leads to rapid aerosol formation, consisting mainly of sulfate, methanesulfonic acid, and methanesulfinic acid. copernicus.org

A key oxidation product of DMS in the atmosphere is hydroperoxymethyl thioformate (HPMTF). pnas.orgcopernicus.org The identification and study of such complex molecules rely heavily on mass spectrometry techniques. mit.edu For instance, the oxidation of DMTS by potassium permanganate, sodium hypochlorite, and chlorine dioxide results in different transformation products, with sulfones being characteristic of KMnO₄ oxidation. researchgate.net

The fragmentation patterns observed in mass spectrometry are essential for structural elucidation. In the analysis of DMDS, a related compound, specific fragmentation allows for the identification of the molecule. aip.org For DMTS, electron ionization mass spectrometry typically shows a molecular ion peak (M+) and several characteristic fragment ions that help in its identification. iastate.edunist.gov For example, in gas chromatography-mass spectrometry (GC-MS) analysis, DMTS can be identified by its molecular ion at m/z 126. iastate.edu

Table 1: Key Oxidation Products of Dimethyl Sulfide (DMS) and Related Compounds

CompoundOxidant/ProcessMajor Oxidation ProductsReference
This compound (DMTS)mCPBACH₃S(O)SSCH₃ (S-monoxide) wikipedia.org
This compound (DMTS)KMnO₄Sulfones researchgate.net
Dimethyl Sulfide (DMS)Atmospheric Oxidation (OH radicals)Sulfuric Acid (H₂SO₄), Methane Sulfonic Acid (MSA), Hydroperoxymethyl thioformate (HPMTF) pnas.orgcopernicus.org
Dimethyl Disulfide (DMDS)OH RadicalsSulfate, Methanesulfonic Acid, Methanesulfinic Acid copernicus.org

Application in Pharmacokinetic Studies

Pharmacokinetic studies, which involve the absorption, distribution, metabolism, and excretion (ADME) of a compound, are vital for drug development. Mass spectrometry is a cornerstone of these studies, enabling the sensitive detection and quantification of drugs and their metabolites in biological matrices.

This compound has been investigated as a potential antidote for cyanide poisoning, necessitating detailed pharmacokinetic analyses. nih.govresearchgate.netnih.gov Studies in mice have shown that after intramuscular administration, DMTS is rapidly absorbed into the blood (within 5 minutes) and can penetrate the brain within 10 minutes. nih.govoup.com This rapid absorption and ability to cross the blood-brain barrier are critical for its potential therapeutic effect against cyanide, which targets the brain. nih.gov

To facilitate these studies, robust analytical methods have been developed. A stir bar sorptive extraction (SBSE) followed by gas chromatography-mass spectrometry (GC-MS) method was validated for the analysis of DMTS in rabbit whole blood. nih.gov This method demonstrated a low limit of detection (0.06 μM) and a wide dynamic range (0.5-100 μM), proving its suitability for pharmacokinetic investigations. nih.gov High-performance liquid chromatography (HPLC) has also been used to generate calibration curves for quantifying DMTS in blood. google.com

In vitro models have also been employed to predict the behavior of DMTS in the body. Using a parallel artificial membrane permeability assay (BBB-PAMPA) and a triple co-culture blood-brain barrier model, DMTS demonstrated high permeability. nih.govoup.com These findings suggest that in addition to passive diffusion, facilitated or active transport mechanisms may contribute to its high permeability in vivo. nih.govresearchgate.net

Table 2: Pharmacokinetic Parameters and Findings for this compound

Study TypeModelKey FindingsReference
In vivo PharmacokineticsMouse (intramuscular admin.)Rapid absorption into blood (5 min); Rapid penetration of the brain (10 min). nih.govoup.com
In vitro PermeabilityBBB-PAMPAApparent permeability coefficient: 11.8 × 10⁻⁶ cm/s. nih.govoup.com
In vitro PermeabilityTriple BBB co-culture modelApparent permeability coefficient: 158 × 10⁻⁶ cm/s. nih.govoup.com
Analytical Method ValidationRabbit whole blood (SBSE-GC-MS)Limit of Detection: 0.06 μM; Dynamic Range: 0.5-100 μM. nih.gov

Challenges in Ionization and Strategies for Detection

Despite its utility, the analysis of this compound by mass spectrometry is fraught with challenges, primarily related to its ionization and subsequent fragmentation.

A significant issue in the analysis of DMTS, as well as the related compound dimethyl disulfide (DMDS), is extensive fragmentation during the ionization process. copernicus.orgcopernicus.orgescholarship.org This fragmentation can complicate identification and quantification, especially in complex mixtures where fragment ions may overlap with ions from other compounds. copernicus.orgresearchgate.net Techniques like proton-transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS), while providing real-time measurements, are particularly susceptible to this issue. copernicus.orgresearchgate.netcopernicus.org

To overcome these challenges, various strategies have been developed. The choice of ionization method is critical. Chemical ionization (CI) has been explored as a "softer" ionization technique compared to electron ionization (EI), aiming to reduce fragmentation and enhance the molecular ion signal. A novel CI tandem mass spectrometry method was developed for unsaturated fatty acids derivatized with DMDS, which improved specificity and sensitivity. acs.org While there is no reported proton affinity value for DMTS, it is expected to be efficiently ionized in PTR-MS, similar to DMS and DMDS. copernicus.org

Another strategy involves sample preparation and chromatography. The use of stir bar sorptive extraction (SBSE) for GC-MS analysis helps to pre-concentrate DMTS from a complex matrix like blood, thereby improving detection limits. nih.gov In atmospheric studies, avoiding metal in sampling systems is crucial as compounds like methanethiol (B179389) can react on metal surfaces to produce DMDS and even DMTS, leading to analytical artifacts. copernicus.orgcopernicus.orgcopernicus.org

The selection of appropriate ions for quantification is also a key strategy. For DMTS analysis by GC-MS, the molecular ion (m/z 126) is typically used for quantification. iastate.edu In PTR-ToF-MS analysis of DMTS, despite fragmentation, specific fragments can be used for quantification. copernicus.org

Table 3: Challenges and Strategies in Mass Spectrometric Analysis of DMTS

ChallengeAnalytical TechniqueStrategy for Detection/MitigationReference
Significant FragmentationPTR-ToF-MS, EI-MSUse of softer ionization (e.g., Chemical Ionization); Selection of specific, quantifiable fragment ions. copernicus.orgescholarship.orgacs.org
Low Concentration in MatrixGC-MSPre-concentration using Stir Bar Sorptive Extraction (SBSE). nih.gov
Interference in Complex MixturesPTR-ToF-MS, GC-MSHigh-resolution mass spectrometry for accurate mass determination; Chromatographic separation (GC) prior to MS. iastate.educopernicus.org
Artifact Formation During SamplingAir Sampling for GC/MSAvoiding metal surfaces in the sampling train to prevent reactive formation of DMTS. copernicus.orgcopernicus.org

Pharmacological and Toxicological Investigations of Dimethyl Trisulfide

Mechanisms of Action in Biological Systems

Sulfur Donor Activity in Detoxification Pathways

DMTS functions as a sulfur donor, playing a role in detoxification processes. In the context of cyanide intoxication, DMTS facilitates the conversion of highly toxic cyanide (CN) into the less toxic thiocyanate (B1210189) (SCN) dtic.milcore.ac.ukresearchgate.net. This process is often facilitated by sulfur transferase enzymes like rhodanese. Studies indicate that DMTS exhibits significantly higher sulfur donor reactivity compared to traditional sulfur donors like thiosulfate, both in the presence and absence of rhodanese core.ac.uk. This enhanced efficacy suggests a potent role for DMTS in mitigating toxic exposures through metabolic detoxification pathways.

Interaction with Transient Receptor Potential Ankyrin 1 (TRPA1) Ion Channels

DMTS is known to activate Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels mdpi.compreprints.orgnih.govresearchgate.netmdpi.comnih.gov. TRPA1 channels are polymodal ion channels expressed in sensory neurons and other cell types, responding to various chemical and physical stimuli nih.gov. DMTS, along with other polysulfides, acts as an electrophilic agonist for TRPA1 channels, triggering downstream cellular responses nih.govmdpi.com. Research has demonstrated that DMTS can induce calcium influx in cells expressing TRPA1, and its effects on certain biological processes, such as stress responses, are dependent on the functionality of these channels mdpi.compreprints.orgmdpi.comnih.gov.

Modulation of Neuropeptide Release

Activation of TRPA1 channels by DMTS has been linked to the modulation of neuropeptide release, particularly Substance P (SP) mdpi.compreprints.orgresearchgate.netnih.govotka-palyazat.hu. SP is a neuropeptide involved in pain sensation and neurogenic inflammation. The release of SP from sensory neurons, triggered by TRPA1 activation, is a proposed mechanism for some of DMTS's observed effects, including its analgesic and anti-inflammatory properties otka-palyazat.hu. Studies also suggest a potential role for somatostatin (B550006) (SOM) release, mediated by TRPA1 activation, which may contribute to DMTS's analgesic effects otka-palyazat.hu.

Potential Inhibition of Endocannabinoid Degrading Enzymes

DMTS has been hypothesized to inhibit enzymes responsible for the degradation of endocannabinoids, such as fatty acid amide hydrolase (FAAH) and monoacylglyceride lipase (B570770) (MGL) nih.govresearchgate.net. These enzymes are crucial components of the endocannabinoid system (ECS), which plays a role in regulating mood and stress responses. The proposed mechanism involves DMTS potentially destroying functional disulfide bonds within FAAH and MGL, thereby inhibiting their enzymatic activity nih.gov. This interaction could contribute to the modulation of stress-related behaviors observed with DMTS.

Antioxidant Properties and Reactive Oxygen Species Modulation

DMTS exhibits antioxidant properties, contributing to the modulation of reactive oxygen species (ROS) production nih.govnih.gov. Studies have shown that DMTS can provide cytoprotection against ROS and agents that induce acute pancreatitis nih.govnih.gov. While specific mechanisms are still under investigation, the modulation of ROS is a common pathway through which many compounds exert antioxidant effects mdpi.commdpi.com. DMTS has demonstrated the capacity to inhibit ROS formation in cellular assays nih.govnih.govmdpi.com.

Interaction with Hemoglobin and Methemoglobin Formation

DMTS interacts with hemoglobin (Hb) in the blood, leading to the oxidation of hemoglobin to methemoglobin (MetHb) acs.orgacs.orgnih.govtdl.org. This interaction is characterized by changes in the hemoglobin absorption spectrum, which are similar to those induced by known methemoglobin-forming agents like sodium nitrite (B80452) acs.orgacs.orgnih.gov. The kinetics of methemoglobin formation by DMTS are reported to be slower than that of sodium nitrite acs.orgacs.org. While the formation of MetHb is a known mechanism for cyanide antidotes, as MetHb has a high affinity for cyanide, the extent and implications of DMTS-induced MetHb formation in vivo are subjects of ongoing research acs.orgtdl.orgresearchgate.net. Studies have shown dose-dependent MetHb formation in mice following DMTS administration, with the highest doses producing less than 30% MetHb tdl.orgresearchgate.net.


Structure Activity Relationship Sar Studies of Dimethyl Trisulfide and Its Analogs

Correlations between Molecular Structure and Biological Activity

The biological effects of DMTS are intricately linked to its molecular architecture, particularly the polysulfide linkage and the alkyl groups attached.

Studies comparing various organosulfur compounds have indicated that the length of the sulfur chain plays a significant role in their biological activity, including cytotoxicity. For diallyl polysulfides (DAS), bioactivity, such as growth inhibition, has been observed to increase with longer sulfur chain lengths, up to DAS4, with DAS5 and DAS6 demonstrating even higher bioactivity uea.ac.ukresearchgate.net. Similarly, for trisulfides, the relationship between lipophilicity (log P) and inhibitory activity against cancer cell growth often follows a parabolic curve. Compounds with optimal lipophilicity, often associated with specific carbon chain lengths, exhibit maximum potency. Dimethyl trisulfide (DMTS), with a log P of 2.72, is noted as having a lower lipophilicity compared to longer-chain analogs like dipentyl trisulfide (log P 7.62) nih.gov. While DMTS itself exhibits cytotoxic effects, the precise correlation between its specific sulfur chain length (three sulfur atoms) and cytotoxicity relative to other chain lengths (e.g., disulfide or tetrasulfide) is an area of ongoing investigation, with some studies suggesting that longer chains can enhance activity uea.ac.ukresearchgate.net.

CompoundSulfur Chain LengthLog PRelative Cytotoxicity/BioactivityReference
Dimethyl disulfide2N/ALower uea.ac.uknih.gov
This compound32.72Moderate nih.gov
Diallyl disulfide (DADS)2~4Moderate nih.gov
Diallyl trisulfide (DATS)3~4Potent nih.gov
Diallyl tetrasulfide4N/AHigher uea.ac.ukresearchgate.net
Diallyl pentasulfide5N/AHigher uea.ac.uk
Dipropyl trisulfide3~5Potent (optimal lipophilicity) nih.gov
Dipentyl trisulfide37.62Lower (less optimal lipophilicity) nih.gov

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a key target for many organosulfur compounds, including DMTS. TRPA1 is a non-selective ligand-gated cation channel predominantly expressed in sensory neurons researchgate.net. DMTS acts as a lipophilic ligand for TRPA1, and its activation is thought to involve covalent modification of cysteine residues within the TRPA1 channel, particularly C621, C641, and C665, which form the electrophilic agonist binding site mitt.huresearchgate.net. The presence of the polysulfide bond and the methyl groups are critical structural features enabling DMTS to interact with and activate TRPA1 mitt.humdpi.com. Activation of TRPA1 by DMTS can lead to downstream effects, such as the release of somatostatin (B550006), which may mediate some of its antinociceptive and anti-inflammatory effects researchgate.net.

Studies on analogs like Diallyl Trisulfide (DATS) provide valuable mechanistic insights into the actions of trisulfides. DATS, a major component of garlic oil, is known for its anticancer properties, which are attributed to its ability to repress cell proliferation, inhibit angiogenesis, induce cell cycle arrest, and activate mitochondrial apoptotic pathways researchgate.net. The bioactivity of DATS is initiated by its reaction with intracellular low molecular weight thiols and protein thiols, leading to the formation of mixed polysulfides uea.ac.uk. DATS is also a stable transformation product of allicin, a highly reactive compound found in garlic, and has been used in treating various infections nih.gov. The shared trisulfide structure between DMTS and DATS suggests common mechanisms of action, potentially involving thiol reactivity and modulation of cellular redox status.

Structural Features for TRPA1 Activation

Computational Approaches in SAR Research

Computational methods play a pivotal role in dissecting the SAR of DMTS by predicting molecular interactions and modeling quantitative relationships between structure and activity.

Molecular docking is widely employed to predict the binding modes and affinities of DMTS and its analogs to target proteins. For instance, docking studies have been used to investigate the interaction of DMTS with the TRPA1 channel, identifying key amino acid residues involved in binding mitt.hu. Furthermore, computational simulations have been utilized to explore the interactions of various compounds, including DMTS, with enzymes like CYP2C9 and NOX2, which are implicated in oxidative stress pathways researchgate.net. Molecular dynamics simulations can further assess the stability of these ligand-receptor complexes over time, providing deeper insights into the dynamic nature of molecular interactions researchgate.net. These computational approaches are also applied to understand interactions with other targets, such as acetylcholinesterase, and to predict potential toxicological profiles researchgate.nettoxicology.org.

QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activities or physicochemical properties. For organosulfur compounds, QSAR studies have been used to correlate structural descriptors with properties like odor rsc.org or ecotoxicity researchgate.net. For example, QSAR has been applied to predict the flavor-protein interactions, such as those between flavor compounds and β-lactoglobulin, by modeling the bonding pathways mdpi.com. In the context of drug discovery and toxicology, QSAR models are developed to predict potency, efficacy, and potential adverse effects, contributing to the rational design of new chemical entities and the regulatory risk assessment of existing ones marquette.edu. These models often utilize various molecular descriptors, such as lipophilicity, electronic properties, and topological indices, to capture structural information relevant to activity rsc.orgmarquette.edu.

Environmental Fate and Ecological Impact of Dimethyl Trisulfide

Occurrence in Aquatic Environments

Dimethyl trisulfide is predominantly found in aquatic environments as a result of biological processes, particularly those involving the decomposition of organic matter, such as algal blooms.

Formation from Decomposing Algal Matter

The formation of DMTS is strongly linked to the decomposition of algal biomass publish.csiro.auresearchgate.netmdpi.comtaylorandfrancis.commdpi.comaloki.hu. During the decay of algae, particularly cyanobacteria, complex biochemical pathways release sulfur-containing compounds. Methionine and other sulfur-containing amino acids present in algal tissues serve as precursors for VOSCs, including DMTS jaas.ac.cn. Studies indicate that increased temperatures and higher algal densities can accelerate algal decomposition, leading to a greater production of DMTS aloki.hu. This process is often exacerbated in eutrophic conditions where algal blooms are common mdpi.comresearchgate.netresearchgate.net.

Presence in Eutrophic Freshwater Bodies

This compound is frequently detected in eutrophic freshwater bodies, where it contributes to odor issues mdpi.comresearchgate.netresearchgate.net. In unpolluted freshwater systems, DMTS concentrations are typically very low or undetectable. However, in eutrophic lakes and reservoirs, especially those experiencing algal blooms or significant organic matter accumulation, DMTS can be present at much higher concentrations mdpi.comaloki.hucas.cn. These compounds are often associated with areas of decaying aquatic plants and algal detritus nih.govresearchgate.net.

Role in Odor Pollution in Drinking Water

The presence of DMTS in source waters is a significant concern for drinking water quality due to its potent odor-causing properties. It is a key contributor to "swampy" or "septic" odors in tap water, even at trace concentrations publish.csiro.aucas.cnhep.com.cnresearchgate.netdrexel.edu. Taste and odor (T&O) events in drinking water supplies have been attributed to DMTS, sometimes leading to the interruption of water services cas.cnhep.com.cn. The compound's low odor threshold means that even minute amounts can render water aesthetically unacceptable taylorandfrancis.com.

Degradation in Environmental Matrices

This compound is subject to both abiotic and biotic degradation processes in the environment. Its persistence varies significantly depending on the specific environmental conditions.

Abiotic Decomposition in Aqueous Solutions

Under dark, oxic aqueous conditions, DMTS exhibits a very slow rate of abiotic decomposition. Studies on dimethyl polysulfides (DMPSs) with three or more sulfur atoms, including DMTS, have indicated extremely long half-lives, ranging from 176 years to as high as 100,000 years researchgate.net. Dimethyl disulfide (DMDS), a related compound, also shows similarly long abiotic half-lives in the absence of light and oxygen scispace.compublish.csiro.au. The decomposition of DMDS in aqueous solutions can be influenced by pH and temperature, with higher pH and temperatures accelerating the hydrolysis rate researchgate.net. DMTS can also react with nucleophiles like cyanide in aqueous solutions, with reaction rates and half-lives dependent on environmental factors such as pH and temperature, potentially lasting from months to thousands of years publish.csiro.au.

Contribution of Photolysis and Microbial Processes

Photolysis: Sunlight plays a critical role in the degradation of DMTS and other DMPSs in aquatic environments. Under solar irradiation, these compounds decompose photochemically at rates significantly faster than their abiotic degradation, with half-lives measured in seconds to minutes researchgate.netpublish.csiro.au. This suggests that photochemical pathways are dominant in the removal of DMTS in sunlit surface waters (euphotic zones) publish.csiro.au. Reactive species generated from sunlight interacting with dissolved organic matter, such as nitrate (B79036) photolysis products, can also contribute to DMS oxidation researchgate.netnih.gov.

Compound List:

this compound (DMTS)

Abiotic Decomposition in Aqueous Solutions

This compound is a naturally occurring organosulfur compound that arises from various biological and chemical processes. Its strong, often unpleasant odor makes it a key signal in ecological interactions, particularly those involving insects and decomposition.

Attractant for Saprophilous Insects, e.g., Blowflies

This compound (DMTS) is a well-established attractant for a wide array of saprophilous insects, including flies and beetles, guiding them to sources of decaying organic matter biorxiv.orgmdpi.comoup.comd-nb.infohmdb.caresearchgate.netresearchgate.netuchicago.eduunipa.itfrontiersin.org. Its presence is particularly prominent during the active decay stages of carrion, where it serves as a critical cue for insects involved in decomposition and ecological succession biorxiv.orgmdpi.comd-nb.info.

Blowfly species, such as Lucilia sericata and Calliphora vicina, are known to detect and respond to DMTS, utilizing it to locate carrion for feeding and egg-laying mdpi.comoup.comd-nb.info. Research indicates that gravid female blowflies rely on DMTS as a signal to identify suitable oviposition sites d-nb.info. Beyond flies, various beetle species are also attracted to DMTS, including carrion beetles like Necrophila americana and Oiceoptoma noveboracense, as well as histerid beetles such as Euspilotus assimilis biorxiv.orguconn.edu. The dung beetle Anoplotrupes stercorosus also exhibits a strong response to DMTS, underscoring its broad appeal to insects associated with decaying materials mdpi.comd-nb.info.

Studies have further revealed synergistic effects between DMTS and other volatile compounds, notably methyl thiolacetate (MeSAc). Traps baited with a combination of DMTS and MeSAc have demonstrated a significantly higher attraction rate for carrion-frequenting beetles compared to traps containing either compound individually, highlighting the importance of chemical blends in insect olfaction biorxiv.orguconn.edu. DMTS is also exploited by brood-site deceptive plants, which emit it and similar sulfurous compounds to mimic carrion scents, thereby attracting insect pollinators uchicago.edunih.govconicet.gov.ar. Plants like Rafflesia cantleyi and Jaborosa rotacea utilize DMTS and related sulfur compounds in their floral scent profiles to attract flies for pollination services uchicago.edunih.govconicet.gov.ar. Field experiments confirm DMTS's efficacy in attracting flies, with DMTS alone proving sufficient to attract calliphorid flies, whereas dimethyl disulfide (DMDS) alone showed minimal attraction researchgate.net.

Table 1: Insects Attracted by this compound

Insect SpeciesOrderAttraction ContextKey References
Lucilia sericataDipteraLocating carrion for oviposition mdpi.comd-nb.info
Calliphora vicinaDipteraLocating carrion oup.com
Necrophila americanaColeopteraLocating carrion; synergistic attraction biorxiv.orguconn.edu
Oiceoptoma noveboracenseColeopteraLocating carrion; synergistic attraction biorxiv.orguconn.edu
Euspilotus assimilisColeopteraLocating carrion; synergistic attraction biorxiv.orguconn.edu
Anoplotrupes stercorosusColeopteraLocating carrion mdpi.comd-nb.info
General Saprophilous FliesDipteraLocating breeding sites, carrion, deceptive flowers biorxiv.orgresearchgate.netresearchgate.netuchicago.eduunipa.itrjas.org
General Carrion BeetlesColeopteraLocating carrion biorxiv.orguconn.eduresearchgate.net

Role in Plant-Insect Interactions

This compound (DMTS) plays a multifaceted role in plant-insect interactions, primarily through its function in plant mimicry and as a signaling molecule released in response to herbivory. Certain plant species have evolved to emit DMTS and similar sulfurous compounds to mimic the scent of carrion or decaying organic matter. This olfactory mimicry attracts saprophilous insects, such as blowflies, which are then deceived into pollinating the flowers uchicago.edunih.govconicet.gov.ar. For instance, the plant Jaborosa rotacea exhibits a floral scent profile dominated by dimethyl disulfide (DMDS) and DMTS, effectively attracting flies from the families Calliphoridae, Muscidae, and Sarcophagidae uchicago.educonicet.gov.ar.

DMTS can also act as a volatile signal released by plants experiencing herbivore damage. Studies have indicated that the oviposition of Pieris brassicae larvae on Brassica napus can trigger the release of DMTS, potentially serving as an early warning cue for neighboring, undamaged plants researchgate.net. This suggests that DMTS may mediate plant-to-plant communication in response to herbivory. Furthermore, DMTS has been identified among the volatiles induced in Arabidopsis thaliana by root herbivory, pointing to its involvement in plant defense signaling pathways that can be activated by subterranean pests wur.nl. The emission of DMTS by plants in response to insect activity implies its participation in tritrophic interactions, where it might attract natural enemies of herbivores or influence plant defense mechanisms researchgate.net.

Contribution to Environmental Volatile Sulfur Compounds

This compound (DMTS) is a significant volatile organic sulfur compound (VOSC) that contributes to the characteristic odors detected in various environmental contexts hmdb.caresearchgate.neteeer.orgacs.orgtaylorandfrancis.comresearchgate.net. Its presence is frequently associated with the decomposition of organic matter, including animal carcasses and microbial activities biorxiv.orgmdpi.comd-nb.infohmdb.ca. DMTS is a notable odorant found in sewage sludge, contributing to the malodorous emissions from wastewater treatment processes and sewer systems eeer.orgresearchgate.net. It has also been detected in urban air, particularly in areas with polluted water bodies, where it contributes to recognized odor nuisances nih.gov.

DMTS is recognized as a decomposition product of bacterial activity, including the early stages of human decomposition, and is implicated in the unpleasant aroma associated with fungating lesions and human feces hmdb.ca. In natural environments, DMTS can be found in aquatic systems, such as freshwater lakes, where its presence is linked to eutrophication and pollution, contributing to the odor of "black smelly water bodies" researchgate.netmdpi.com. The compound is also associated with the distinct odors of certain plants and fungi, including Phallus impudicus (stinkhorn fungus) and various Allium species hmdb.camdpi.com. DMTS, alongside other volatile sulfur compounds like dimethyl sulfide (B99878) (DMS) and dimethyl disulfide (DMDS), plays a role in the global sulfur cycle and influences atmospheric chemistry and odor pollution researchgate.netacs.orgtaylorandfrancis.comresearchgate.net.

Table 2: Environmental Sources and Contexts of this compound

SourceContextKey References
Decomposing organic matter (e.g., carrion)Microbial breakdown, active decay stages biorxiv.orgmdpi.comd-nb.infohmdb.ca
Sewage sludgeDecomposition processes, malodorous emissions eeer.org
Polluted water bodies (e.g., freshwater lakes)Eutrophication, pollution, water-atmosphere link, odor contribution researchgate.netmdpi.com
Urban airPolluted creeks, wastewater, odor nuisance nih.gov
Certain fungi (e.g., Phallus impudicus)Decomposition, foul odor hmdb.ca
Allium species (e.g., Chinese chives)Plant volatiles, characteristic odor hmdb.camdpi.com
Brood-site deceptive flowersFloral mimicry of carrion/decaying matter, attracting pollinators uchicago.edunih.govconicet.gov.ar
Plant response to herbivoryBrassica napus response to Pieris brassicae oviposition researchgate.net
Human decomposition (early stages)Microbial activity hmdb.ca

List of Compounds Mentioned:

this compound (DMTS)

Dimethyl disulfide (DMDS)

Methyl thiolacetate (MeSAc)

Dimethyl sulfide (DMS)

Methanethiol (B179389) (MeSH)

Hydrogen sulfide (H2S)

Skatoole

Indole

Butanoic acid

Benzyl butyrate (B1204436)

3-octanone (B92607)

Benzaldehyde

6-methyl-5-hepten-2-ol (B124558)

Nonanal

Dodecane

Dodecene

α-pinene

Limonene

Methyl salicylate (B1505791) (MeSA)

(Z)-3-hexenal

(E)-2-hexenal

(Z)-3-hexenol

(Z)-3-hexenyl acetate (B1210297)

Methyl jasmonate (MeJA)

Terpenoids

Green leaf volatiles (GLVs)

Monoterpenes

Sesquiterpenes

(E)-β-ocimene

(E)-β-farnesene

DMNT (Dimethyl nonatriene)

(E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT)

Caffeoyl putrescine

Putrescine

Cadaverine

Future Directions and Emerging Research Avenues for Dimethyl Trisulfide

Development of Novel Therapeutic Formulations

The promising efficacy of DMTS as a sulfur donor for cyanide detoxification, potentially offering advantages over existing antidotes, necessitates the development of optimized therapeutic formulations. Research is directed towards enhancing its stability, bioavailability, and targeted delivery.

Encapsulation and Nanoparticle Delivery: Investigating the encapsulation of DMTS within liposomes, polymeric nanoparticles, or other controlled-release systems could protect it from degradation and facilitate sustained or targeted release. This approach may improve its pharmacokinetic profile and potentially mitigate localized reactions observed with higher doses sdstate.edusdstate.edu. Studies focusing on biocompatible carriers like PLGA (poly(lactic-co-glycolic acid)) nanoparticles or liposomes are considered promising avenues sdstate.edusdstate.edu.

Prodrug Strategies: The synthesis of DMTS prodrugs, designed to release the active compound in vivo under specific physiological conditions, could offer enhanced stability and targeted therapeutic action. This would involve chemical modifications to create a precursor that is activated at the site of action or by specific enzymes.

Combination Therapies: Exploring the synergistic effects of DMTS when administered alongside other therapeutic agents could lead to improved treatment outcomes, particularly in complex medical scenarios such as cyanide poisoning or inflammatory conditions. Identifying optimal combinations and delivery strategies is a key area for future investigation.

Exploration of Additional Biological Targets and Pathways

Beyond its role in cyanide detoxification, DMTS interacts with several biological targets and pathways that present opportunities for novel therapeutic applications. Further elucidation of these mechanisms is crucial.

TRPA1 Channel Modulation: DMTS has been identified as an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain signaling, inflammation, and stress responses mdpi.comnih.govmdpi.comnih.govfrontiersin.org. Future research should focus on detailing the downstream signaling cascades activated by DMTS-TRPA1 interactions, particularly in the context of neuroinflammation and pain management across various disease models. Evidence suggests DMTS may alleviate neuropathic pain and modulate stress-related behaviors, indicating potential utility in neurological and psychiatric disorders mdpi.comnih.govnih.gov.

Endocannabinoid System Interaction: Preliminary studies suggest DMTS may influence the endocannabinoid system, possibly by inhibiting key enzymes like fatty acid amide hydrolase (FAAH) and monoacylglyceride lipase (B570770) (MGL) nih.govpreprints.org. Further research is warranted to confirm these interactions and explore their therapeutic implications for conditions associated with the endocannabinoid system, such as anxiety and depression.

Antioxidant and Anti-inflammatory Mechanisms: DMTS exhibits antioxidant and anti-inflammatory properties, as observed in experimental models of acute pancreatitis and stress preprints.orgnsf.govnih.gov. Detailed mechanistic studies are needed to identify the specific cellular targets and molecular pathways mediating these effects, potentially involving redox signaling or the modulation of inflammatory mediators.

Antifungal Activity: DMTS has demonstrated significant antifungal activity against plant pathogens such as Aspergillus flavus and Alternaria alternata, effectively inhibiting spore germination and mycelial growth core.ac.ukresearchgate.net. Future research could explore its potential as a biocontrol agent in agriculture or as an antifungal agent in other applications, investigating its precise mechanisms of action, such as induction of membrane damage or oxidative stress core.ac.ukresearchgate.net.

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The precise quantification and visualization of DMTS within biological matrices and environmental samples are critical for advancing pharmacokinetic studies, efficacy assessments, and environmental monitoring. The development and validation of sophisticated analytical methods are paramount.

Validated Bioanalytical Methods: While methods such as Stir Bar Sorptive Extraction coupled with Gas Chromatography-Mass Spectrometry (SBSE-GC-MS) and Dynamic Headspace Gas Chromatography-Mass Spectrometry (DHS-GC-MS) have been established for DMTS analysis in biological fluids like rabbit blood nsf.govcore.ac.ukresearchgate.netnih.govresearchgate.netnih.gov, further validation and standardization are necessary. These techniques enable sensitive and accurate determination of DMTS concentrations, which is vital for pharmacokinetic studies and therapeutic development nsf.govcore.ac.uknih.govresearchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): The development of HPLC-MS/MS methods for DMTS and its oxidation products is essential for comprehensive analysis, especially given DMTS's challenging ionization properties for direct mass spectrometry detection sdstate.edu. Such methods could provide deeper insights into DMTS metabolism and degradation pathways.

In Situ Imaging and Detection: Future research could leverage advanced imaging techniques, such as fluorescence microscopy or other spectroscopic methods, to visualize the localization and distribution of DMTS within cells or tissues in real-time. This would offer direct evidence of its cellular targets and distribution patterns. Analytical methods for detecting volatile sulfur compounds in water, like HS-SPME-GC-FPD, are being refined and could be adapted for environmental monitoring of DMTS mdpi.comresearchgate.net.

Comprehensive Environmental Risk Assessment and Mitigation Strategies

As DMTS is a naturally occurring compound and a volatile sulfur compound (VSC), a thorough understanding of its environmental fate, potential ecotoxicity, and the development of effective emission mitigation strategies are important considerations.

Environmental Fate and Persistence: Detailed studies are required to characterize the persistence and degradation pathways of DMTS across various environmental compartments, including soil, water, and air. While related polysulfides have shown long half-lives in water under specific conditions publish.csiro.auresearchgate.net, specific data for DMTS in different matrices are needed. Its volatility and potential for atmospheric transport also warrant investigation.

Ecotoxicity Studies: Comprehensive ecotoxicity assessments are necessary to evaluate the impact of DMTS on aquatic and terrestrial ecosystems and its potential effects on non-target organisms. Although DMTS is naturally present, concentrated releases or altered environmental conditions could pose risks.

Mitigation of Emissions: For industrial or biological processes that may release DMTS or other VSCs, research into efficient abatement technologies is ongoing. Biotechnological methods, such as biofilters and trickling filters, alongside physicochemical treatments, including chemical oxidation with ozone or hydrogen peroxide, are being explored for VSC removal mdpi.comnih.govresearchgate.netaccesswater.org. Optimizing these techniques specifically for DMTS will be important.

Application in Biotechnology and Materials Science

The unique chemical properties and biological activities of DMTS suggest potential applications beyond the pharmaceutical realm, extending into biotechnology and materials science.

Biocontrol Agents: DMTS has demonstrated potent antifungal activity, positioning it as a candidate for biocontrol applications in agriculture. Research into its efficacy against a broader range of plant pathogens and its integration into sustainable agricultural practices, potentially in conjunction with other microbial biocontrol agents, represents a promising avenue core.ac.ukresearchgate.netnih.govishs.org.

Biosensors: The specific reactivity or biological interactions of DMTS could be leveraged for the development of novel biosensors. For instance, sensors designed for DMTS detection could serve purposes in environmental monitoring or as diagnostic tools within biological systems.

Materials Science: Organosulfur compounds, in general, are being investigated for applications in advanced materials, such as organic solar cells and rechargeable batteries, due to their electronic properties and capacity to form stable films or engage in redox reactions ontosight.airsc.org. While direct applications of DMTS in these areas are not yet extensively documented, its sulfur-rich structure suggests potential for exploration in polymer chemistry or as functional additives in novel material development.

Compound Name Table:

Common NameChemical FormulaOther Names
Dimethyl trisulfideC₂H₆S₃Dimethyltrisulfane, 2,3,4-trithiapentane
Dimethyl disulfideC₂H₆S₂DMDS
Dimethyl monosulfideC₂H₆SDMS
Dimethyl tetrasulfideC₂H₆S₄DMTeS
Hydrogen sulfide (B99878)H₂S
Methanethiol (B179389)CH₃SHMeSH
Carbon disulfideCS₂
Dimethyl sulfoxideC₂H₆OSDMSO
Dimethyl sulfoneC₂H₆O₂S₂DMSO₂

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying dimethyl trisulfide in biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) coupled with tandem mass spectrometry are widely used due to DMTS's volatility and sulfur-rich structure . For biological samples (e.g., blood), pre-concentration techniques such as solid-phase microextraction (SPME) are critical to enhance detection limits. Calibration curves using deuterated internal standards (e.g., d₃-DMTS) improve quantification accuracy by mitigating matrix effects .

Q. How can researchers confirm the purity of synthesized this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (¹H and ¹³C NMR) to verify structural integrity and gas chromatography (GC) with flame ionization detection (FID) to assess purity. For new compounds, elemental analysis (C, H, S) and high-resolution mass spectrometry (HRMS) are mandatory to confirm molecular composition. Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook ) ensures consistency with known standards.

Q. What are the key safety protocols for handling DMTS in laboratory settings?

  • Methodological Answer : Use fume hoods to minimize inhalation risks due to DMTS's pungent odor and potential respiratory irritation. Personal protective equipment (PPE) including nitrile gloves and safety goggles is essential. Storage should adhere to flammability guidelines (e.g., in sealed containers away from oxidizers). Reference safety data sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. What experimental designs are optimal for studying DMTS as a cyanide antidote in vivo?

  • Methodological Answer : Employ dose-response studies in rodent models, measuring blood cyanide levels pre- and post-DMTS administration. Use LC-MS to track DMTS metabolites and correlate with detoxification efficacy. Control for variables such as administration route (intravenous vs. oral) and co-administration with other antidotes (e.g., hydroxocobalamin). Include sham-treated groups to isolate DMTS-specific effects .

Q. How can researchers resolve contradictions in DMTS's reported stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled temperature, humidity, and light exposure. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates. Compare results across matrices (aqueous vs. lipid environments) and validate with real-time stability data. Triangulate findings with spectroscopic (UV-Vis) and chromatographic analyses to identify degradation products .

Q. What mechanistic studies elucidate DMTS's interaction with sulfurtransferase enzymes?

  • Methodological Answer : Use recombinant enzymes (e.g., rhodanese) in vitro assays to measure sulfur transfer kinetics. Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites, validated by site-directed mutagenesis and X-ray crystallography .

Q. How can DMTS be functionalized to enhance its bioavailability for therapeutic applications?

  • Methodological Answer : Explore pro-drug strategies, such as esterification of DMTS's sulfur groups to improve membrane permeability. Use in silico tools (e.g., SwissADME) to predict pharmacokinetic properties. Validate with in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies measuring plasma half-life and tissue distribution .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in DMTS quantification across analytical batches?

  • Methodological Answer : Implement randomized block designs to minimize batch effects. Use mixed-effects models to account for inter-batch variability. Normalize data using internal standards and apply ANOVA with post-hoc Tukey tests for cross-batch comparisons. Open-source tools like R/Python packages (e.g., lme4, statsmodels) facilitate robust analysis .

Q. How should researchers document synthetic procedures to ensure reproducibility of DMTS derivatives?

  • Methodological Answer : Provide step-by-step protocols in Supporting Information, including reaction temperatures, solvent ratios, and catalyst loadings. Report characterization data (NMR shifts, GC retention times) for all intermediates. Use the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, depositing raw spectra in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.